molecular formula C22H22FN3O2 B15103098 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B15103098
M. Wt: 379.4 g/mol
InChI Key: ABCMUNILRBRNCB-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a fluorine atom on the indole ring and a methoxy group on another indole ring, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the coupling of tryptamine derivatives with substituted indole carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in an organic solvent such as dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenation and alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the indole rings may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to the presence of both fluorine and methoxy groups on the indole rings. These substituents may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C22H22FN3O2/c1-28-21-4-2-3-20-17(21)8-11-26(20)12-9-22(27)24-10-7-15-14-25-19-6-5-16(23)13-18(15)19/h2-6,8,11,13-14,25H,7,9-10,12H2,1H3,(H,24,27)

InChI Key

ABCMUNILRBRNCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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